molecular formula C16H16O2 B14771827 2-Isopropoxybiphenyl-3-carbaldehyde

2-Isopropoxybiphenyl-3-carbaldehyde

Katalognummer: B14771827
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: NXVKYUOTGXYRRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a biphenyl core substituted with an isopropoxy group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable base.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products:

    Oxidation: 2-Isopropoxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 2-Isopropoxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde depends on its functional groups:

    Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.

    Isopropoxy Group: Can participate in ether cleavage reactions under acidic or basic conditions.

    Biphenyl Core: Provides a rigid, planar structure that can interact with various molecular targets through π-π stacking and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

    2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Similar biphenyl core with bromine and isopropoxy substituents.

    2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Contains a phosphine group instead of an aldehyde.

Uniqueness: 2-Isopropoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both an isopropoxy group and an aldehyde group on the biphenyl core

Eigenschaften

Molekularformel

C16H16O2

Molekulargewicht

240.30 g/mol

IUPAC-Name

3-phenyl-2-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C16H16O2/c1-12(2)18-16-14(11-17)9-6-10-15(16)13-7-4-3-5-8-13/h3-12H,1-2H3

InChI-Schlüssel

NXVKYUOTGXYRRE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC=C1C2=CC=CC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.